molecular formula C12H15N3O B2651987 N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide CAS No. 1248013-14-0

N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide

カタログ番号 B2651987
CAS番号: 1248013-14-0
分子量: 217.272
InChIキー: YZQLRXYLRONRFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. BMN-673 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.

作用機序

N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and help in repairing the damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound is a highly potent and selective PARP inhibitor, which makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cancer cells. It induces DNA damage and apoptosis in cancer cells, which ultimately leads to their death. This compound has also been shown to sensitize cancer cells to radiation therapy and other anticancer drugs. In addition, this compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

実験室実験の利点と制限

One of the main advantages of N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide is its potency and selectivity as a PARP inhibitor. This makes it an attractive candidate for cancer therapy, as it can target cancer cells while sparing normal cells. However, one of the limitations of this compound is its high cost, which may limit its use in clinical settings. In addition, more research is needed to determine the optimal dosage and treatment regimen for this compound.

将来の方向性

There are several future directions for N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide research. One of the main areas of research is the development of combination therapies using this compound and other anticancer drugs. This compound has been shown to enhance the efficacy of other anticancer drugs, and more research is needed to determine the optimal combinations. Another area of research is the identification of biomarkers that can predict the response to this compound. This can help in selecting patients who are most likely to benefit from this compound therapy. Finally, more research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
Conclusion
In conclusion, this compound is a promising candidate for cancer therapy. It is a highly potent and selective PARP inhibitor that has shown promising results in preclinical and clinical studies. This compound induces DNA damage and apoptosis in cancer cells, which ultimately leads to their death. It has minimal toxicity in normal cells, which makes it an attractive candidate for cancer therapy. However, more research is needed to determine the optimal dosage and treatment regimen for this compound, as well as its long-term safety and efficacy in clinical settings.

合成法

The synthesis of N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide involves a multi-step process using various reagents and solvents. The first step involves the preparation of 6-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-cyano-1-methylpropyl)amine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. This compound has been shown to be effective in various cancer types, including breast, ovarian, prostate, and pancreatic cancer. It has also been shown to be effective in cancer cells with BRCA mutations, which are known to be sensitive to PARP inhibitors.

特性

IUPAC Name

N-(2-cyanobutan-2-yl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-12(3,8-13)15-11(16)10-6-5-9(2)14-7-10/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLRXYLRONRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。